molecular formula C4H8N2O B1590034 (3S,4S)-3-Amino-4-methylazetidin-2-one CAS No. 87791-62-6

(3S,4S)-3-Amino-4-methylazetidin-2-one

Cat. No.: B1590034
CAS No.: 87791-62-6
M. Wt: 100.12 g/mol
InChI Key: HEKIBZBEXRTFRP-HRFVKAFMSA-N
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Description

(3S,4S)-3-Amino-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) of diallylamine derivatives, followed by selective functional group transformations. For instance, starting from commercially available diallylamine, the intermediate can be subjected to RCM to form the azetidinone ring, followed by functional group modifications to introduce the amino and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(3S,4S)-3-Amino-4-methylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Amino-4-methylazetidin-2-one: A stereoisomer with different spatial arrangement of atoms.

    (3S,4R)-3-Amino-4-methylazetidin-2-one: Another stereoisomer with distinct properties.

    (3R,4S)-3-Amino-4-methylazetidin-2-one: Yet another stereoisomer with unique characteristics.

Uniqueness

(3S,4S)-3-Amino-4-methylazetidin-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its stereoisomers .

Biological Activity

(3S,4S)-3-Amino-4-methylazetidin-2-one is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by an azetidine ring structure containing an amino group and a methyl substituent. Its stereochemistry is defined as (3S,4S), indicating specific spatial configurations that are crucial for its biological interactions. This stereochemistry makes it a valuable chiral building block in organic synthesis, particularly for asymmetric synthesis, which is essential in developing biologically active compounds.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This interaction typically involves:

  • Hydrogen bonding : Facilitates strong interactions with target proteins.
  • Hydrophobic interactions : Enhances binding affinity through non-polar regions.
  • Non-covalent forces : Contributes to the stability of the enzyme-inhibitor complex.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential use in treating infections.
  • Neuroprotective Effects : Related structures have shown promise in neuroprotection, indicating that this compound may also have applications in neurodegenerative diseases.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key reactions include:

  • Oxidation : Converting the amino group to oxo derivatives.
  • Reduction : Yielding various amine derivatives.
  • Substitution Reactions : Introducing functional groups at the amino or methyl positions.

These reactions are facilitated by specific reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Mechanism Studies : Research has demonstrated the compound's ability to serve as a chiral auxiliary in asymmetric synthesis, which is critical for producing enantiomerically pure drugs .
  • Antimicrobial Activity Assessment : In vitro studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens .
  • Neuroprotective Research : Investigations into related azetidine derivatives have revealed neuroprotective effects in cellular models of neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

Compound NameStructure TypeNotable Activity
2-Aminomethyl-1-butanolAmino AlcoholAntimicrobial properties
1-Amino-2-methylpyrrolidinePyrrolidine DerivativeNeuroprotective effects
4-Aminobutanoic acidAmino AcidGABAergic activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S,4S)-3-Amino-4-methylazetidin-2-one while ensuring stereochemical fidelity?

  • Methodology :

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to enforce the (3S,4S) configuration. For example, enzymatic resolution or enantioselective ring-opening of β-lactam precursors may be employed .
  • Reaction Conditions : Optimize temperature and reflux duration (e.g., 60–80°C in anhydrous solvents like THF or DCM) to minimize epimerization. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradients) or preparative HPLC for isolating high-purity product. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR to verify backbone connectivity. NOESY or ROESY experiments can confirm spatial arrangement of the 3-amino and 4-methyl groups .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is preferred, as demonstrated for related azetidinones .
  • IR Spectroscopy : Identify characteristic stretches (e.g., amide C=O at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Protocol :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 1–4 weeks. Monitor decomposition via HPLC-MS .
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 1 month. Use Karl Fischer titration to quantify moisture uptake .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradants via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

  • Experimental Design :

  • Target Selection : Prioritize β-lactamase or peptidoglycan transpeptidase inhibition assays due to structural similarity to β-lactam antibiotics .
  • In Vitro Assays : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria. Include controls like ampicillin and clavulanic acid .
  • Mechanistic Studies : Perform kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) and molecular docking to predict binding modes .

Q. How can contradictions in spectral or biological data for this compound derivatives be systematically resolved?

  • Troubleshooting Framework :

  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., epimers or oxidized species). Compare retention times and fragmentation patterns with synthetic standards .
  • Epimerization Risk : Test pH-dependent stability (e.g., 2–10 pH range) to assess susceptibility to stereochemical inversion .
  • Biological Replicates : Repeat assays with freshly purified batches to rule out batch-to-batch variability .

Q. What computational strategies are effective for predicting the reactivity or pharmacokinetic properties of this compound?

  • In Silico Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites for functionalization .
  • ADMET Profiling : Use tools like SwissADME or ADMETlab2.0 to estimate solubility, permeability (Caco-2), and CYP450 interactions .

Q. Methodological Notes

  • Key Challenges :
    • Stereochemical purity is critical; even minor epimerization (e.g., 3R,4S isomers) can alter biological activity .
    • Cross-reference synthetic protocols from structurally related azetidinones (e.g., ) but validate applicability to the target compound.
  • Data Validation :
    • Triangulate analytical data (NMR, HPLC, X-ray) to ensure consistency. For biological assays, include positive/negative controls and statistical validation (e.g., ANOVA) .

Properties

IUPAC Name

(3S,4S)-3-amino-4-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIBZBEXRTFRP-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522798
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-62-6
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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